molecular formula C14H24N4O B2911802 (E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide CAS No. 2411323-21-0

(E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide

Numéro de catalogue B2911802
Numéro CAS: 2411323-21-0
Poids moléculaire: 264.373
Clé InChI: LYROPPLPJLDUPH-FNORWQNLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide, also known as J147, is a synthetic compound that has gained attention in recent years due to its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. J147 was first identified through a screening process of compounds that were able to improve memory in aged rats.

Mécanisme D'action

The exact mechanism of action of (E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide is not fully understood, but it is believed to work through a number of different pathways. (E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide has been shown to activate the transcription factor ATF4, which regulates the expression of genes involved in cellular stress response and protein folding. (E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide has also been shown to inhibit the activity of the enzyme phosphodiesterase-4 (PDE4), which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, (E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide increases cAMP levels, which can lead to increased BDNF expression and improved neuronal function.
Biochemical and Physiological Effects
(E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide has been shown to have a number of biochemical and physiological effects in animal models. In addition to its effects on memory and cognitive function, (E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide has been shown to reduce inflammation and oxidative stress in the brain, as well as improve mitochondrial function. (E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide has also been shown to increase levels of BDNF and other neuroprotective proteins, and to promote the growth and survival of neurons.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of (E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide is that it has been extensively studied in animal models, and has been shown to have a number of potential therapeutic benefits. However, one limitation is that the exact mechanism of action is not fully understood, and more research is needed to fully elucidate the pathways involved. Additionally, (E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide has not yet been tested in human clinical trials, so its safety and efficacy in humans is not yet known.

Orientations Futures

There are a number of potential future directions for research on (E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide. One area of interest is in developing more potent and selective analogs of (E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide, which could have improved therapeutic efficacy. Another area of interest is in exploring the potential of (E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide as a treatment for other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Finally, more research is needed to fully understand the mechanism of action of (E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide, and to determine its safety and efficacy in human clinical trials.

Méthodes De Synthèse

(E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide is synthesized through a multi-step process that involves the coupling of two key intermediates. The first intermediate is 3-(2,4-dimethoxyphenyl)acrylic acid, which is reacted with methylamine to form the corresponding amide. The second intermediate is 3-bromo-1-(3-pyrazol-1-ylpropyl)benzene, which is reacted with 1,5-dibromopentane to form the corresponding di-bromo compound. The two intermediates are then coupled together using palladium catalysis to form (E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide.

Applications De Recherche Scientifique

(E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide has been extensively studied for its potential as a treatment for neurodegenerative diseases. In animal models, (E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide has been shown to improve memory and cognitive function, as well as reduce inflammation and oxidative stress in the brain. (E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.

Propriétés

IUPAC Name

(E)-4-(dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O/c1-4-13(18-12-6-9-16-18)8-10-15-14(19)7-5-11-17(2)3/h5-7,9,12-13H,4,8,10-11H2,1-3H3,(H,15,19)/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYROPPLPJLDUPH-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCNC(=O)C=CCN(C)C)N1C=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CCNC(=O)/C=C/CN(C)C)N1C=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.